1,2-Dibromo-3,5-difluorobenzene
Overview
Description
1,2-Dibromo-3,5-difluorobenzene is a chemical compound with the molecular formula C6H2Br2F2 . It appears as a white to off-white crystalline powder or flakes .
Synthesis Analysis
The synthesis of 1,2-Dibromo-3,5-difluorobenzene involves a Sonogashira cross-coupling reaction with different substituted acetylenes . This reaction proceeds with very good site-selectivity in favor of position 1, due to electronic and steric reasons .Molecular Structure Analysis
The molecular weight of 1,2-Dibromo-3,5-difluorobenzene is 271.89 g/mol . It has a solid physical state at 20 degrees Celsius .Chemical Reactions Analysis
1,2-Dibromo-3,5-difluorobenzene can undergo Sonogashira cross-coupling reactions with different substituted acetylenes . The reactions proceed with very good site-selectivity in favor of position 1 .Physical And Chemical Properties Analysis
1,2-Dibromo-3,5-difluorobenzene has a melting point of 36.0 to 39.0 °C . It appears as a white to light yellow to dark green powder to crystal .Scientific Research Applications
- Studying molecular geometry and anisotropy of indirect fluorine-fluorine coupling (Otter, Gerritsen, & Maclean, 1973).
- Researching the effects of fluorine substitution on molecular properties and solid-state organization (Renak et al., 1999).
- Synthesis of functionalized fluorinated terphenyls (Sharif et al., 2013).
- Studying the deprotonation and functionalization of 1,3-dichlorobenzene and 1,3-dibromobenzene (Heiss, Marzi, & Schlosser, 2003).
- Research for obtaining stable benzaldehydes from oligobromobenzenes (Luliński & Serwatowski, 2003).
- Studying the chemical shifts and coupling constants of its isotopomers (Ernst, Lincoln, & Wray, 1976).
- Synthesis of difluorinated ortho-terphenyls and 2-bromo-3,5-difluoro-biphenyls (Sharif et al., 2010).
- Valuable precursors for various organic transformations, particularly reactions based on the intermediate formation of benzynes (Diemer, Leroux, & Colobert, 2011).
- As a versatile solvent for organometallic chemistry and transition-metal-based catalysis (Pike, Crimmin, & Chaplin, 2017).
- In Sonogashira cross-coupling reactions to prepare various fluorinated benzene derivatives (Reimann et al., 2012).
Safety And Hazards
properties
IUPAC Name |
1,2-dibromo-3,5-difluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2F2/c7-4-1-3(9)2-5(10)6(4)8/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GABNJPUNFZFOJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)Br)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2F2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90905919 | |
Record name | 1,2-Dibromo-3,5-difluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90905919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.88 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dibromo-3,5-difluorobenzene | |
CAS RN |
139215-43-3, 10105-60-9 | |
Record name | 1,2-Dibromo-3,5-difluorobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=139215-43-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Dibromo-3,5-difluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90905919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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